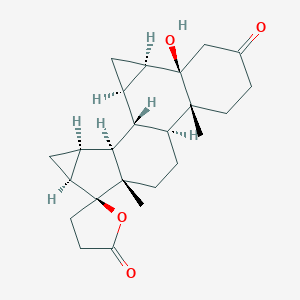
2-(Ethylamino)propiophenone hydrochloride
Übersicht
Beschreibung
2-(Ethylamino)propiophenone hydrochloride is a chemical compound that has been synthesized and characterized in various studies. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and properties, which can be informative for understanding 2-(Ethylamino)propiophenone hydrochloride.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, including acylation and amination processes. For instance, the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride was achieved through Friedel-Crafts acylation followed by α-bromination and amination . This method indicates a possible pathway for synthesizing 2-(Ethylamino)propiophenone hydrochloride, which may involve similar steps of acylation and substitution reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Ethylamino)propiophenone hydrochloride has been determined using various spectroscopic techniques. X-ray diffraction was used to determine the structure of a thioamide derivative, which crystallized in the monoclinic space group . This suggests that X-ray crystallography could be a valuable tool for elucidating the crystal structure of 2-(Ethylamino)propiophenone hydrochloride.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are indicative of the reactivity of functional groups present in these molecules. The amination step in the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, for example, demonstrates the potential for nucleophilic substitution reactions to introduce amino groups . This knowledge can be applied to predict the reactivity of 2-(Ethylamino)propiophenone hydrochloride in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-(Ethylamino)propiophenone hydrochloride have been characterized using computational methods and spectroscopic techniques. AM1 and B3LYP/6-31G* calculations were used to characterize the physical properties of a synthesized molecule, which could also be applied to 2-(Ethylamino)propiophenone hydrochloride to predict its properties . Spectroscopic methods such as UV, IR, ¹H NMR, and MS are essential for confirming the structure and analyzing the properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Nickel-Catalyzed Carbon-Nitrogen Bond Formation
In 2009, Ueno, Shimizu, and Kuwano researched the nickel-catalyzed formation of carbon-nitrogen bonds at the beta position of saturated ketones, including propiophenone derivatives (Ueno, Shimizu, & Kuwano, 2009).
Calcium Antagonist Study
Kitamura and Ishihara (1980) studied the effects of etafenone hydrochloride, a compound similar to 2-(Ethylamino)propiophenone hydrochloride, on guinea pig tracheal tissues, indicating potential therapeutic applications in chronic obstructive pulmonary disease (Kitamura & Ishihara, 1980).
Antimycobacterial Activity
Tengler et al. (2013) synthesized and evaluated 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, which showed higher activity against certain mycobacterial species than standard treatments (Tengler et al., 2013).
Synthesis and Biological Activity of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones
Gevorgyan et al. (1989) explored the synthesis and biological activity of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, focusing on their local anesthetic and anti-inflammatory activities (Gevorgyan et al., 1989).
Enantioselective Determination in Pharmacology
He et al. (2017) conducted a study on the enantioselective determination of a novel antihypertensive agent, showcasing the relevance of propiophenone derivatives in pharmacological research (He et al., 2017).
Fluorinated o-Aminophenol Derivatives for Intracellular pH Measurement
Rhee, Levy, and London (1995) modified 2-aminophenol groups to create pH-sensitive probes, expanding the applications of related compounds in cellular biology (Rhee, Levy, & London, 1995).
Synthesis of p-Nitrophenoxyethylamine Derivatives
Knipe, Sridhar, and Lound-Keast (1977) synthesized 2-(p-Nitrophenoxy)ethylamines, indicating the versatility of ethylamine derivatives in chemical synthesis (Knipe, Sridhar, & Lound-Keast, 1977).
Development of β-Adrenergic Receptor Antagonists
Tengler et al. (2013) also developed hydrochlorides of 3-{2-[(2/4-fluorophenoxy)-ethylamino]}-2-hydroxypropyl-4-alkoxybenzoates as potential β1-adrenergic receptor antagonists, contributing to cardiovascular drug research (Tengler et al., 2013).
Metabolism Studies in Animals
Von Jagow, Kiese, and Renner (1966) investigated the urinary excretion of N-hydroxy derivatives of aromatic amines, including p-aminopropiophenone, in various animals, contributing to our understanding of metabolism and excretion (Von Jagow, Kiese, & Renner, 1966).
Safety And Hazards
2-(Ethylamino)propiophenone hydrochloride is classified as Acute Tox. 4 Oral - STOT SE 3 . It is highly flammable and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-(ethylamino)-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-12-9(2)11(13)10-7-5-4-6-8-10;/h4-9,12H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVDYVFUJZVVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332526 | |
| Record name | 2-(Ethylamino)propiophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)propiophenone hydrochloride | |
CAS RN |
51553-17-4 | |
| Record name | Ethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051553174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Ethylamino)propiophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-2-(Ethylamino)propiophenone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ59TT7X5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)



![(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B133100.png)








